molecular formula C9H12O3 B6154835 1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid CAS No. 2142782-74-7

1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B6154835
CAS No.: 2142782-74-7
M. Wt: 168.2
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Description

1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a cyclopropylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the carboxylic acid and ketone functionalities. For example, cyclopropylmethyl ketone can be synthesized via the thermal decomposition of acetylcyclopropane-carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using Grignard reagents or other organometallic reagents. The reaction conditions typically require the use of catalysts and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropylmethyl group can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropylmethyl derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: A simple cycloalkane with a three-membered ring.

    Cyclobutane: A four-membered ring compound similar to the core structure of 1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid.

    Cyclopropylmethyl ketone: A precursor in the synthesis of the target compound.

Uniqueness

This compound is unique due to the presence of both cyclopropyl and cyclobutane rings, which impart distinct chemical and physical properties. This structural combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

CAS No.

2142782-74-7

Molecular Formula

C9H12O3

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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